5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid
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Overview
Description
5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid is an organic compound that features a pentanoic acid moiety linked to a dihydroindenyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid typically involves the reaction of 5-hydroxy-2,3-dihydro-1H-indene with pentanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where the hydroxyl group of the indene reacts with the carboxylic acid group of pentanoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage and the aromatic ring can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid: A simpler analog that lacks the dihydroindenyl group.
Indene derivatives: Compounds that contain the indene moiety but differ in their functional groups and linkages.
Uniqueness
5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid |
InChI |
InChI=1S/C14H18O3/c15-14(16)6-1-2-9-17-13-8-7-11-4-3-5-12(11)10-13/h7-8,10H,1-6,9H2,(H,15,16) |
InChI Key |
RFSJAMMTUORCPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCCC(=O)O |
Origin of Product |
United States |
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